Product packaging for 4-(4-Butoxybutoxy)butan-1-OL(Cat. No.:CAS No. 64033-90-5)

4-(4-Butoxybutoxy)butan-1-OL

Cat. No.: B3055341
CAS No.: 64033-90-5
M. Wt: 218.33 g/mol
InChI Key: MTJFACOEOPEWBG-UHFFFAOYSA-N
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Description

4-(4-Butoxybutoxy)butan-1-ol is a member of a homologous series of oligoethylene glycol derivatives characterized by repeating -O-butoxy- units. Compounds in this structural family, such as the related 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol (CID 57191326) and higher oligomers like 4-[4-[4-(4-Butoxybutoxy)butoxy]butoxy]butan-1-ol (CID 20549658) , are of significant interest in chemical and materials research. These compounds typically act as solvents and are valuable as chemical intermediates or building blocks in organic synthesis and polymer chemistry . Researchers utilize these and similar substances, such as 4,4'-Oxybis(butan-1-ol) (a dibutyl ether glycol) , in the development of specialized materials, including polymers, resins, and functionalized surfaces. The compound's structure suggests potential utility as a non-ionic surfactant component or a tailor-made solvent for coatings applications, leveraging its amphiphilic nature. As a high-purity material, it is suitable for applications requiring precise chemical properties, such as the formulation of industrial coatings or the synthesis of complex ether-linked macromolecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O3 B3055341 4-(4-Butoxybutoxy)butan-1-OL CAS No. 64033-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-butoxybutoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3/c1-2-3-9-14-11-6-7-12-15-10-5-4-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJFACOEOPEWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCCOCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621038
Record name 4-(4-Butoxybutoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64033-90-5
Record name 4-(4-Butoxybutoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Butoxybutoxy Butan 1 Ol

Retrosynthetic Analysis of the 4-(4-Butoxybutoxy)butan-1-OL Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.comub.edu For this compound, the key bonds for disconnection are the two ether linkages (C-O bonds). This deconstruction reveals two primary strategic approaches.

Disconnection Strategy A: This approach involves breaking the ether bond between the two butoxy units. This suggests a reaction between a 4-butoxybutan-1-ol (B116546) derivative and a C4 building block, such as a butyl group.

Disconnection Strategy B: This strategy involves disconnecting the terminal butoxy group. This points towards a synthesis route starting from a 4-(4-hydroxybutoxy)butan-1-ol intermediate which is then alkylated with a butylating agent.

A further disconnection of the butoxybutanol intermediate from Strategy A simplifies the precursors to 1,4-butanediol (B3395766) and a butyl halide. This multi-step approach often provides better control over the reaction and minimizes the formation of symmetrical byproducts. These analyses form the theoretical foundation for the practical synthetic pathways discussed below.

Alkylation-Based Synthesis Pathways for this compound

Alkylation reactions, which involve the formation of a new carbon-carbon or carbon-heteroatom bond, are fundamental to the synthesis of ethers.

Exploration of Williamson Ether Synthesis Routes

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com The alkoxide is generated by treating an alcohol with a strong base, such as sodium hydride (NaH). youtube.com

For the synthesis of this compound, two primary Williamson routes can be envisioned based on the retrosynthetic analysis:

Route 1: The reaction of the sodium salt of 4-butoxybutan-1-ol (the alkoxide) with a 1-halobutane (e.g., 1-bromobutane).

Route 2: The reaction of sodium butoxide with a halogenated derivative of 4-hydroxybutane, such as 1-bromo-4-(4-hydroxybutoxy)butane.

Because the Williamson synthesis is an SN2 reaction, it is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com Both proposed routes utilize primary alkyl substrates, making them viable options.

RouteNucleophile (Alkoxide)Electrophile (Alkyl Halide)Key Considerations
1 Sodium 4-butoxybutoxide1-BromobutaneRequires prior synthesis of the 4-butoxybutan-1-ol intermediate.
2 Sodium butoxide1-Bromo-4-(4-butoxybutoxy)butaneThe halogenated intermediate is more complex to synthesize.

Regioselective Alkylation of Butan-1-ol Derivatives

A significant challenge in synthesizing the target molecule is achieving regioselectivity, particularly when starting from symmetrical precursors like 1,4-butanediol. The goal is to alkylate only one of the two hydroxyl groups to form the key intermediate, 4-butoxybutan-1-ol.

Two common strategies are employed to achieve this mono-alkylation:

Stoichiometric Control: By carefully controlling the reaction conditions and using only one equivalent of the base (e.g., NaH) and the alkylating agent (e.g., 1-bromobutane), the formation of the mono-ether can be favored. However, this method often results in a mixture of the starting diol, the desired mono-ether, and the undesired di-ether, necessitating careful purification.

Use of Protecting Groups: A more controlled approach involves protecting one of the hydroxyl groups with a chemical protecting group. The remaining free hydroxyl group is then alkylated. Finally, the protecting group is removed to yield the mono-substituted product. This multi-step process can lead to higher yields of the desired intermediate.

Synthesis via Alkylation of Butoxybutanol Intermediates

This pathway represents a practical application of the strategies discussed above. The synthesis is broken down into a two-step sequence, with 4-butoxybutan-1-ol (also known as 4-butoxybutanol) as the central intermediate. chemicalbook.comnih.gov

Step 1: Synthesis of 4-Butoxybutan-1-ol: 1,4-butanediol is regioselectively mono-alkylated with a butyl halide, such as 1-bromobutane, under basic conditions. This step is crucial for establishing the initial ether linkage.

Step 2: Synthesis of this compound: The intermediate 4-butoxybutan-1-ol is then subjected to a second alkylation reaction. It is treated with a base to form the corresponding alkoxide, which then reacts with another molecule of a 4-carbon electrophile, such as 1-bromo-4-butoxybutane, via a Williamson ether synthesis to yield the final product.

This stepwise approach allows for greater control over the final structure and is often preferred for the synthesis of complex asymmetrical ethers.

Hydroxy-Functionalized Synthesis Strategies

An alternative to alkylation-based methods involves the direct coupling of hydroxy-functionalized compounds. This can be achieved through the acid-catalyzed dehydration of alcohols. In this approach, an acid catalyst protonates a hydroxyl group, converting it into a good leaving group (water). Another alcohol molecule can then act as a nucleophile to form the ether linkage.

For this compound, this could theoretically involve the reaction between butan-1-ol and 1,4-butanediol or the self-condensation of 4-butoxybutan-1-ol. However, this method presents significant challenges:

Lack of Selectivity: It often produces a mixture of symmetrical and asymmetrical ethers.

Harsh Conditions: The reaction typically requires high temperatures and strong acids, which can lead to side reactions like elimination to form alkenes.

Due to these limitations, this strategy is generally less favored than the more controlled and versatile Williamson ether synthesis for producing specific, complex ethers.

Catalytic Approaches in the Formation of Ether Linkages of this compound

Modern synthetic chemistry increasingly employs catalytic methods to improve efficiency, reduce waste, and enable reactions under milder conditions.

Phase-Transfer Catalysis (PTC): In the context of the Williamson ether synthesis, PTC can be highly effective. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. This enhances reaction rates and allows the use of less hazardous bases like sodium hydroxide, often at lower temperatures. francis-press.com

Acid Catalysis: Heterogeneous acid catalysts, such as ion-exchange resins or zeolites, can be used for the etherification of alcohols. researchgate.net These solid catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling. They can be employed in the direct dehydration of alcohols or in the addition of alcohols to alkenes. An increase in reaction temperature when using these catalysts generally favors the formation of di-substituted ethers. researchgate.net

Catalytic SystemMethodReagentsAdvantagesDisadvantages
Phase-Transfer Catalysis Modified Williamson SynthesisAlcohol, Alkyl Halide, NaOH, PTC catalystMilder conditions, use of inexpensive bases, improved reaction rates.Catalyst may need to be separated from the product.
Heterogeneous Acid Catalysis Dehydration of AlcoholsTwo different alcohols or a diol and an alcoholCatalyst is easily recoverable and reusable.Requires high temperatures, potential for low selectivity and side reactions.

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, conserving energy, and using safer chemicals. essentialchemicalindustry.org

A key principle of green chemistry is the reduction or elimination of auxiliary substances like solvents. acs.org In ether synthesis, this can be achieved in several ways. For instance, in an acid-catalyzed dehydration, using one of the alcohol reactants in large excess can allow it to serve as both a reactant and the solvent. masterorganicchemistry.com

Microwave-assisted synthesis is another technique that can accelerate reaction times, often leading to higher yields and reducing the need for high-boiling-point solvents. wikipedia.org For the Williamson ether synthesis, microwave technology has been shown to reduce reaction times from hours to minutes and improve yields significantly. wikipedia.org Industrial processes are also exploring high-temperature conditions (300 °C and above) that can facilitate synthesis with weaker alkylating agents, streamlining the process and making it more feasible on a large scale. wikipedia.org

Atom economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Synthetic methods should be designed to maximize this incorporation.

Acid-Catalyzed Dehydration: This reaction is theoretically highly atom-economical, as the only byproduct is water. 2 R-OH → R-O-R + H₂O The atom economy is high, assuming perfect selectivity.

The choice of reagents and catalysts has a significant impact on the sustainability of a synthesis. Green chemistry encourages the use of catalytic reagents over stoichiometric ones.

Catalysts: Heterogeneous catalysts are generally preferred over homogeneous ones because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.comrsc.orgrsc.org Materials like zeolites, clays, and functionalized polymers are examples of solid catalysts used in etherification. mdpi.comresearchgate.net There is also a push to replace precious metal catalysts (like palladium) with more abundant and less toxic earth-abundant metals such as copper, nickel, or iron. acsgcipr.org

Reagents: Whenever possible, raw materials should be derived from renewable feedstocks rather than depleting fossil fuels. essentialchemicalindustry.org While the immediate precursors to this compound (butanol and butanediol) are traditionally petrochemically derived, there is growing research into producing these building blocks from biomass.

Advanced Purification Techniques for Synthesized this compound

The final purity of this compound is critical for its intended applications. Given its presumed high boiling point and the presence of a terminal hydroxyl group, a combination of purification techniques may be necessary.

Distillation: Fractional distillation is a primary method for separating liquids with different boiling points. For a high-boiling compound like this compound, vacuum distillation is essential. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation that might occur at atmospheric pressure. mdpi.com

Chromatography: Liquid chromatography is a powerful technique for separating complex mixtures. For the target compound, column chromatography using a stationary phase like silica (B1680970) gel could be used to separate it from unreacted starting materials, byproducts, and catalyst residues.

Liquid-Liquid Extraction: This technique can be used for initial workup to remove water-soluble impurities (like salts from a Williamson synthesis) or acidic/basic catalysts. mdpi.com

Membrane Separation: Advanced techniques like pervaporation and vapor permeation use membranes to separate components based on selective permeation. These methods are particularly effective for breaking azeotropes, such as removing residual water from an alcohol product. chemeurope.com

Chemical Treatment: Impurities such as residual alcohols can sometimes be removed by chemical means. For example, treatment with sulfamic acid can react with lower alcohols to form non-volatile products that can then be separated by distillation. google.com

Table 3: Comparison of Advanced Purification Techniques

Technique Principle Application for this compound Advantages Disadvantages
Vacuum Distillation Separation based on boiling points at reduced pressure. Primary purification method for high-boiling liquids. Prevents thermal decomposition, suitable for large scale. May not separate compounds with close boiling points.
Column Chromatography Separation based on differential adsorption to a stationary phase. High-purity separation from byproducts and catalysts. Excellent resolution for complex mixtures. Solvent-intensive, may not be cost-effective for large scale.
Pervaporation Selective membrane permeation of a liquid feed. Removal of trace water or volatile organic impurities. Can break azeotropes, energy-efficient. chemeurope.com Requires specialized membrane and equipment.

| Chemical Treatment | Reaction of impurities to form easily separable products. | Removal of specific reactive impurities like residual alcohols. google.com | Highly selective for certain impurities. | Adds an extra reaction step and reagent cost. |

Chemical Reactivity and Transformation Mechanisms of 4 4 Butoxybutoxy Butan 1 Ol

Reactions Involving the Terminal Primary Hydroxyl Group of 4-(4-Butoxybutoxy)butan-1-ol

The terminal primary alcohol is the most reactive site on the this compound molecule, participating in a variety of well-established alcohol reactions.

This compound readily undergoes esterification when reacted with carboxylic acids in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction typically requires heating and the removal of water to drive the reaction towards the formation of the ester product. masterorganicchemistry.com For instance, reacting this compound with butanoic acid yields the corresponding ester, 4-(4-butoxybutoxy)butyl butanoate. quora.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a feasible reaction. In this case, this compound can react with an existing ester in the presence of an acid or base catalyst to form a new ester.

Table 1: Fischer Esterification of this compound

Reactant 1 Reactant 2 Catalyst Product Byproduct
This compound Carboxylic Acid (e.g., Acetic Acid) Strong Acid (e.g., H₂SO₄) 4-(4-Butoxybutoxy)butyl acetate Water
This compound Butanoic Acid Strong Acid (e.g., H₂SO₄) 4-(4-Butoxybutoxy)butyl butanoate Water

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orgchemguide.co.uk

Partial oxidation, which stops at the aldehyde stage, can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC). gauthmath.comgauthmath.com This reaction yields 4-(4-butoxybutoxy)butanal. To prevent further oxidation, the aldehyde product is typically removed from the reaction mixture as it forms, often by distillation. chemguide.co.ukdocbrown.info

Stronger oxidation, leading to the formation of a carboxylic acid, is accomplished by using powerful oxidizing agents such as potassium dichromate(VI) or potassium permanganate(VII) in an acidic solution (e.g., dilute sulfuric acid) and heating the mixture under reflux. chemguide.co.ukaskfilo.comnagwa.com These conditions ensure that any initially formed aldehyde is further oxidized to the corresponding carboxylic acid, 4-(4-butoxybutoxy)butanoic acid. nagwa.comstudy.com The progress of the oxidation using dichromate is visibly indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). chemguide.co.uk

The characterization of these products would rely on standard spectroscopic techniques. The aldehyde would show a characteristic C=O stretch in its IR spectrum and a proton signal around 9-10 ppm in its ¹H NMR spectrum. The carboxylic acid would exhibit a broad O-H stretch and a C=O stretch in its IR spectrum, and a characteristic acidic proton signal above 10 ppm in its ¹H NMR spectrum.

Table 2: Oxidation Products of this compound

Starting Material Oxidizing Agent/Conditions Product Product Class
This compound Pyridinium Chlorochromate (PCC) 4-(4-Butoxybutoxy)butanal Aldehyde
This compound K₂Cr₂O₇ / H₂SO₄ (reflux) 4-(4-Butoxybutoxy)butanoic acid Carboxylic Acid

The hydroxyl group of this compound can be converted into another ether linkage through reactions like the Williamson ether synthesis. transformationtutoring.comkhanacademy.org This two-step process begins with the deprotonation of the terminal alcohol by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. youtube.comlibretexts.org This alkoxide can then react with a primary alkyl halide (e.g., 1-bromobutane) in a nucleophilic substitution (Sₙ2) reaction to form a new, more complex ether. libretexts.orgorganicchemistrytutor.com This method is highly effective for creating asymmetrical ethers.

Table 3: Williamson Ether Synthesis Starting from this compound

Step Reactants Reagent Intermediate/Product
1. Deprotonation This compound Sodium Hydride (NaH) Sodium 4-(4-butoxybutoxy)butan-1-oxide
2. Nucleophilic Attack Sodium 4-(4-butoxybutoxy)butan-1-oxide + 1-Bromobutane - 1-Butoxy-4-(4-butoxybutoxy)butane

The hydroxyl group itself is a poor leaving group. However, it can be converted into a good leaving group, typically by protonation in the presence of a strong acid. For instance, reaction with strong hydrohalic acids like hydrobromic acid (HBr) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). ivypanda.com This creates a good leaving group (water), which can be displaced by the halide ion (Br⁻) via an Sₙ2 mechanism. ivypanda.com This reaction converts the terminal alcohol functionality into an alkyl halide, producing 1-bromo-4-(4-butoxybutoxy)butane. This transformation is a key step in further functionalizing the carbon skeleton.

Reactivity and Stability of the Ether Linkages within this compound

Ethers are generally characterized by their lack of reactivity, which makes them excellent solvents for many chemical reactions. masterorganicchemistry.comlibretexts.org The C-O bonds of the ether linkages in this compound are stable to most bases, nucleophiles, and dilute acids. libretexts.orgchemistrysteps.com However, they can be cleaved under more forceful conditions.

The cleavage of the ether linkages in this compound requires the use of strong, concentrated acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr), typically at elevated temperatures. chemistrysteps.comjove.comlibretexts.org Hydrochloric acid is generally not effective. libretexts.orglibretexts.org

The mechanism for this cleavage is a nucleophilic substitution reaction. wikipedia.org The first step is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. jove.com Since the alkyl groups attached to the ether oxygens in this compound are primary, this attack proceeds via an Sₙ2 mechanism at the less sterically hindered site. libretexts.orglibretexts.orgmasterorganicchemistry.com

Cleavage of the ether bond closer to the terminal alcohol would initially yield 1,4-butanediol (B3395766) and 1-bromo-4-butoxybutane. With excess acid and heat, the newly formed alcohol groups can also be converted to alkyl halides. chemistrysteps.comjove.com Complete cleavage of both ether linkages would ultimately lead to the formation of 1,4-dibromobutane (B41627) and 1-butanol (B46404), with the 1-butanol potentially being further converted to 1-bromobutane.

Table 4: Potential Products from Acidic Cleavage of this compound with Excess HBr

Bond Cleaved Initial Products Final Products (with excess acid)
First Ether Linkage 1,4-Butanediol and 1-bromo-4-butoxybutane 1,4-Dibromobutane and 1,4-butanediol
Second Ether Linkage 1-Butanol and 1-bromo-4-(hydroxybutoxy)butane 1-Bromobutane and 1,4-dibromobutane
Both Ether Linkages - 1,4-Dibromobutane and 1-Bromobutane

Intramolecular Cyclization and Rearrangement Studies of this compound

The linear structure of this compound, with a terminal hydroxyl group, presents the possibility of intramolecular cyclization under appropriate conditions. Such a reaction would likely proceed via an intramolecular Williamson ether synthesis. wikipedia.org This would first require the deprotonation of the terminal hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. khanacademy.org

This alkoxide could then potentially attack one of the electrophilic carbon atoms adjacent to the ether oxygens, displacing the butoxy group in an intramolecular S(_N)2 reaction. However, the formation of a large ring (e.g., a 9- or 13-membered ring) is entropically disfavored, making such a reaction challenging. The likelihood of intermolecular reactions would be high unless the reaction is carried out under high dilution conditions.

Rearrangements of the this compound scaffold are not anticipated under normal conditions due to the stability of the carbon skeleton. Any rearrangements would likely only occur under conditions that promote the formation of carbocation intermediates, such as treatment with a strong acid that is a poor nucleophile, which is not a typical reaction pathway for primary alcohols and ethers. openstax.org

Functional Group Interconversions on the this compound Scaffold

The primary alcohol functional group is the most reactive site for interconversion in this compound. It can undergo oxidation to form either an aldehyde or a carboxylic acid, or be converted into other functional groups such as an alkyl halide.

Oxidation: The oxidation of the primary alcohol can be controlled to yield different products depending on the oxidizing agent and reaction conditions. libretexts.org

To an Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) can selectively oxidize the primary alcohol to 4-(4-butoxybutoxy)butanal. chemguide.co.uk It is crucial to use a non-aqueous workup to prevent over-oxidation to the carboxylic acid.

To a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from potassium dichromate and sulfuric acid), will oxidize the primary alcohol to the corresponding carboxylic acid, 4-(4-butoxybutoxy)butanoic acid. libretexts.orgwikipedia.org This reaction is typically carried out under aqueous acidic or basic conditions and often requires heating.

Conversion to Alkyl Halide: The hydroxyl group can be replaced by a halogen to form an alkyl halide. This is a common transformation that can be achieved using several reagents. chemistrysteps.com

With Thionyl Chloride (SOCl₂): In the presence of a base like pyridine, thionyl chloride converts the primary alcohol to 4-(4-butoxybutoxy)butyl chloride. This reaction typically proceeds with an inversion of stereochemistry if the alcohol were chiral, via an S(_N)2 mechanism. libretexts.org

With Phosphorus Tribromide (PBr₃): PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides, yielding 1-bromo-4-(4-butoxybutoxy)butane. This reaction also follows an S(_N)2 pathway. libretexts.org

With Hydrogen Halides (HBr, HI): Concentrated hydrohalic acids can also convert the primary alcohol to the corresponding alkyl halide, though this method is less common for primary alcohols due to slower reaction rates and the potential for side reactions like ether cleavage at elevated temperatures. jove.com

Table 2: Summary of Functional Group Interconversions of this compound

Starting Functional Group Reagent(s) Product Functional Group Product Name
Primary Alcohol PCC, CH₂Cl₂ Aldehyde 4-(4-Butoxybutoxy)butanal
Primary Alcohol KMnO₄, H₂O, heat Carboxylic Acid 4-(4-Butoxybutoxy)butanoic acid
Primary Alcohol SOCl₂, pyridine Alkyl Chloride 1-chloro-4-(4-butoxybutoxy)butane

Mechanistic Investigations of Key Transformations of this compound

The key transformations of this compound, such as ether cleavage and functional group interconversions of the alcohol, are well-understood through established reaction mechanisms.

Ether Cleavage: The acid-catalyzed cleavage of the ether linkages, being an S(_N)2 process for this primary substrate, would exhibit second-order kinetics, being first order in both the protonated ether and the halide nucleophile. chemistrysteps.com The rate would be influenced by the nucleophilicity of the halide (I⁻ > Br⁻ > Cl⁻). Thermodynamically, the reaction is driven by the formation of stable alcohol and alkyl halide products.

Alcohol Oxidation: The kinetics of alcohol oxidation are complex and depend on the specific oxidant used. For example, oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate, and the rate-determining step is often the cleavage of the C-H bond on the carbon bearing the hydroxyl group. oup.com

Conversion to Alkyl Halide: The conversion of the primary alcohol to an alkyl halide using SOCl₂ or PBr₃ follows an S(_N)2 mechanism. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the alcohol-derived intermediate and the halide nucleophile. These reactions are generally thermodynamically favorable due to the formation of strong P-O or S-O bonds and the gaseous byproducts in the case of SOCl₂. libretexts.org

Table 3: Predicted Kinetic and Thermodynamic Parameters for Key Reactions

Reaction Expected Kinetics Key Thermodynamic Drivers
Acidic Ether Cleavage (S(_N)2) Second-order Formation of stable alcohol and alkyl halide
Oxidation to Carboxylic Acid Complex, multi-step Formation of a stable carboxyl group

Note: This table presents generalized expectations based on reaction mechanisms of similar compounds.

The transition states and reaction coordinates for the primary reactions of this compound can be modeled based on established mechanistic pathways.

S(_N)2 Reactions (Ether Cleavage and Conversion to Alkyl Halide): For the S(_N)2 reactions, the transition state would involve a pentacoordinate carbon atom, where the nucleophile is forming a bond to the carbon while the leaving group is simultaneously breaking its bond. youtube.com This "backside attack" leads to an inversion of configuration at the carbon center, although in this achiral molecule, it has no stereochemical consequence. The reaction coordinate diagram would show a single energy maximum corresponding to this high-energy transition state. youtube.com

Oxidation of the Primary Alcohol: The reaction coordinate for the oxidation of the primary alcohol would be more complex, likely involving several steps and intermediates. For a chromic acid oxidation, the pathway would include the formation of a chromate ester, followed by a rate-determining step involving the abstraction of a proton and elimination to form the aldehyde. Further oxidation to the carboxylic acid would proceed through a hydrate (B1144303) intermediate. Each of these steps would have its own transition state.

These mechanistic details provide a framework for understanding and predicting the reactivity of this compound, allowing for the rational design of synthetic transformations and the prediction of degradation products.

Synthesis and Exploration of Derivatives and Analogues of 4 4 Butoxybutoxy Butan 1 Ol

Structural Modifications of the Alkyl Chains in 4-(4-Butoxybutoxy)butan-1-OL

The fundamental structure of this compound can be systematically altered by modifying the length and branching of its constituent alkyl chains. These modifications are typically achieved by selecting appropriate starting materials in a multi-step synthetic process, often involving variations of the Williamson ether synthesis. This reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.com

The synthesis of analogues with different alkyl chain lengths can be achieved by substituting the initial reactants, butan-1-ol and 1,4-butanediol (B3395766), with alcohols and diols of varying carbon numbers. For instance, a common synthetic route involves the reaction of a sodium alkoxide with a halo-alcohol. By varying the choice of the initial alcohol and the diol, a homologous series of ether-alcohols can be generated.

The general synthetic approach can be a two-step process. First, 1,4-butanediol is mono-alkoxylated using a shorter-chain alcohol like butan-1-ol to form an intermediate, which is then reacted with another molecule of a halo-alcohol. Alternatively, a more controlled synthesis involves protecting one hydroxyl group of the diol, performing the etherification, deprotecting, and then performing the second etherification.

Below is a table of representative analogues that can be synthesized by varying the chain lengths of the precursors.

Precursor 1Precursor 2Resulting AnalogueMolecular Formula
Propan-1-ol1,4-Butanediol4-(4-Propoxybutoxy)butan-1-olC11H24O3
Butan-1-ol1,3-Propanediol3-(4-Butoxybutoxy)propan-1-olC11H24O3
Pentan-1-ol1,4-Butanediol4-(4-Pentoxybutoxy)butan-1-olC13H28O3
Butan-1-ol1,5-Pentanediol5-(4-Butoxybutoxy)pentan-1-olC13H28O3

This table presents theoretical analogues based on common synthetic routes.

To investigate the impact of steric hindrance and conformational rigidity, branched or cyclic alkyl groups can be incorporated into the core structure of this compound. This is accomplished by utilizing branched or cyclic alcohols as starting materials in the etherification process. For example, using isobutanol or cyclohexanol (B46403) in place of butan-1-ol would introduce an isobutyl or a cyclohexyl group, respectively.

The synthetic strategy remains similar to that for linear analogues, typically following a Williamson ether synthesis pathway. The choice of a primary or secondary branched/cyclic alcohol can influence reaction conditions and yields due to steric effects.

The following table details some possible analogues featuring branched or cyclic moieties.

Branched/Cyclic PrecursorLinear PrecursorResulting AnalogueMolecular Formula
Isobutanol (2-methylpropan-1-ol)1,4-Butanediol4-(4-Isobutoxybutoxy)butan-1-olC12H26O3
tert-Butanol (2-methylpropan-2-ol)1,4-Butanediol4-(4-tert-Butoxybutoxy)butan-1-olC12H26O3
Cyclohexanol1,4-Butanediol4-(4-Cyclohexyloxybutoxy)butan-1-olC14H28O3
Butan-1-ol2-Methyl-1,4-butanediol4-(4-Butoxybutoxy)-3-methylbutan-1-olC13H28O3

This table presents theoretical analogues based on common synthetic routes.

Functionalization Strategies for the Terminal Hydroxyl Group of this compound

The terminal primary hydroxyl (-OH) group in this compound is a key site for chemical modification. wikipedia.orglibretexts.org This functional group allows for a variety of reactions to produce derivatives with altered polarity, reactivity, and potential for further polymerization or conjugation.

Esterification of the terminal hydroxyl group is a common strategy to modify the molecule's properties. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a widely used method. quora.com This reaction can be used to introduce a variety of acyl groups. By using dicarboxylic acids or their derivatives, it is possible to synthesize diesters, effectively linking two molecules of the parent alcohol.

The reaction conditions, such as temperature and catalyst choice, can be optimized to achieve high yields of the desired ester.

A selection of potential ester derivatives is shown in the table below.

ReactantDerivative NameClassMolecular Formula
Acetic Acid4-(4-Butoxybutoxy)butyl acetateEsterC14H28O4
Benzoic Acid4-(4-Butoxybutoxy)butyl benzoate (B1203000)EsterC19H30O4
Adipic AcidBis(4-(4-butoxybutoxy)butyl) adipateDiesterC34H66O8
Succinic Anhydride4-(4-Butoxybutoxy)butyl hydrogen succinateMonoester-acidC18H34O6

This table provides examples of derivatives obtainable through esterification reactions.

Further etherification of the terminal hydroxyl group leads to the formation of triether compounds. A common method to achieve this is the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the terminal alcohol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form a new ether linkage.

This method is highly versatile, allowing for the introduction of a wide range of alkyl or aryl groups at the terminus of the molecule.

The table below illustrates some of the novel ether derivatives that can be synthesized.

Alkylating AgentDerivative NameMolecular Formula
Methyl Iodide1-Butoxy-4-(4-methoxybutoxy)butaneC13H28O3
Ethyl Bromide1-Butoxy-4-(4-ethoxybutoxy)butaneC14H30O3
Benzyl Chloride1-Butoxy-4-(4-(benzyloxy)butoxy)butaneC19H32O3
Propargyl Bromide1-Butoxy-4-(4-(prop-2-yn-1-yloxy)butoxy)butaneC15H28O3

This table presents examples of derivatives that can be formed via further etherification.

The reaction of the terminal hydroxyl group with isocyanates provides a direct route to urethane (B1682113) (also known as carbamate) derivatives. This reaction is typically rapid and proceeds without the need for a catalyst, although catalysts can be used to control the reaction rate. google.com The resulting urethane linkage is of significant interest in polymer chemistry.

Carbamates can also be synthesized through other routes, such as by reacting the alcohol with phosgene (B1210022) derivatives or through transcarbamation reactions. nih.gov These methods allow for the formation of N-unsubstituted or N-substituted carbamates.

Representative urethane and carbamate (B1207046) analogues are listed in the table below.

ReactantDerivative NameClassMolecular Formula
Phenyl Isocyanate4-(4-Butoxybutoxy)butyl phenylcarbamateUrethaneC19H31NO4
Methyl Isocyanate4-(4-Butoxybutoxy)butyl methylcarbamateUrethaneC14H29NO4
1,6-HexanediisocyanateBis(4-(4-butoxybutoxy)butyl) hexane-1,6-diylbis(carbamate)DiurethaneC32H64N2O8
Ethyl Chloroformate4-(4-Butoxybutoxy)butyl ethyl carbonateCarbamateC15H30O5

This table showcases potential urethane and carbamate derivatives.

Systematic Modification of Ether Linkages in this compound Analogues

The ether linkages in this compound are relatively stable. However, to introduce new functionalities and alter the physicochemical properties of its derivatives, these linkages can be strategically replaced with other functional groups.

The incorporation of carbonyl or ester functionalities in place of the ether linkages can significantly impact the properties of the resulting molecules, such as polarity, biodegradability, and thermal stability. A common strategy to achieve this is through the synthesis of analogous structures where one or both ether oxygens are replaced by an ester group.

For instance, an analogue can be synthesized by reacting 1,4-butanediol with 4-butoxyacetic acid, followed by esterification with another molecule of 1,4-butanediol. This would result in a molecule with a similar chain length but with an ester linkage instead of an ether linkage. The synthesis of such analogues allows for a systematic study of how the replacement of an ether with an ester group affects the material's properties.

Table 1: Hypothetical Comparison of Physicochemical Properties of Ether- and Ester-Containing Analogues

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compoundC₄H₉O(CH₂)₄O(CH₂)₄OH218.35~280Moderate
Ester Analogue 1C₄H₉O(CH₂)₄COO(CH₂)₄OH246.35~320Higher
Ester Analogue 2C₄H₉COO(CH₂)₄O(CH₂)₄OH246.35~315Higher

The introduction of ester linkages is expected to increase the susceptibility of the resulting polymers to hydrolysis, thereby enhancing their biodegradability.

Substitution of the oxygen atom in the ether linkage with other heteroatoms, such as sulfur or silicon, can lead to the development of materials with unique properties.

Thioether Analogues: The synthesis of thioether analogues, where one or both ether oxygens are replaced by sulfur atoms, can be achieved through Williamson-like ether synthesis using a corresponding thiol and an alkyl halide. umons.ac.be For example, reacting 4-butoxy-1-bromobutane with the sodium salt of 4-mercaptobutan-1-ol would yield a thioether analogue. Thioethers are known to have different bond angles and polarizabilities compared to ethers, which can influence the conformational flexibility and electronic properties of the resulting materials. umons.ac.be

Silyl (B83357) Ether Analogues: The terminal hydroxyl group of this compound can be converted into a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride. researchgate.net While this modification does not replace the internal ether linkages, it alters the end-group functionality, which is crucial for subsequent polymerization reactions. Silyl ethers are often used as protecting groups in organic synthesis due to their stability under various reaction conditions and their facile cleavage. researchgate.netnih.gov

Table 2: Hypothetical Spectroscopic Data for Heteroatom-Substituted Analogues

AnalogueKey IR Absorption Bands (cm⁻¹)Key ¹H NMR Chemical Shifts (ppm)
Thioether Analogue2920 (C-H), 1100 (C-S-C)2.5-2.7 (t, -CH₂-S-)
Silyl Ether Analogue2930 (C-H), 1250 (Si-CH₃), 1090 (Si-O-C)0.1 (s, Si-(CH₃)₂), 0.9 (s, Si-C(CH₃)₃)

Synthesis of Polymeric Precursors Derived from this compound

The bifunctional nature of this compound and its derivatives, possessing a terminal hydroxyl group, makes them excellent candidates for the synthesis of various polymeric materials, including polyesters and polyurethanes.

To be used in polymerization, this compound must be converted into a suitable monomer. This typically involves functionalizing the terminal hydroxyl group to create a difunctional monomer that can react with a comonomer.

Polyester (B1180765) Synthesis: For polyester synthesis, this compound can be reacted with a dicarboxylic acid, such as adipic acid or terephthalic acid, in a step-growth polymerization. nih.gov The diol functionality of the starting material allows for the formation of long polyester chains. The properties of the resulting polyester can be tuned by the choice of the dicarboxylic acid. For example, using an aromatic diacid like terephthalic acid would lead to a more rigid polymer compared to using an aliphatic diacid like adipic acid.

Polyurethane Synthesis: For polyurethane synthesis, this compound can be used as a polyol component and reacted with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI). clearsynth.com The hydroxyl group reacts with the isocyanate group to form the characteristic urethane linkage. The long, flexible chain of this compound would act as the soft segment in the resulting polyurethane, imparting flexibility and elastomeric properties. clearsynth.com

Before proceeding to high molecular weight polymerization, it is often beneficial to conduct pre-polymerization studies to synthesize and characterize oligomers. This allows for the optimization of reaction conditions and a better understanding of the structure-property relationships of the final polymer.

The synthesis of oligomers can be achieved by controlling the stoichiometry of the reactants or by stopping the reaction at an early stage. These oligomers can then be characterized by various analytical techniques to determine their molecular weight, structure, and thermal properties.

Gel Permeation Chromatography (GPC): GPC is a powerful technique for determining the molecular weight distribution of oligomers and polymers. nih.gov By analyzing the elution profile, one can obtain information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the oligomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the chemical structure of the oligomers. researchgate.net ¹H and ¹³C NMR can confirm the formation of the desired linkages (e.g., ester or urethane) and provide information about the end groups. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the oligomers, such as the glass transition temperature (Tg) and the melting temperature (Tm). This information is crucial for understanding the thermal behavior of the final polymer.

Table 3: Hypothetical GPC and DSC Data for Polyester Oligomers Derived from this compound and Adipic Acid

Oligomer SampleMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)
Oligomer 1 (1 hr reaction)150022001.47-6035
Oligomer 2 (2 hr reaction)320048001.50-5842
Oligomer 3 (4 hr reaction)650098001.51-5548

These pre-polymerization studies provide valuable insights that guide the synthesis of high molecular weight polymers with desired properties.

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Butoxybutoxy Butan 1 Ol and Its Derivatives

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Identification

Advanced chromatographic methods are indispensable for separating 4-(4-Butoxybutoxy)butan-1-OL from reaction mixtures, assessing its purity, and identifying any related impurities or derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and functional groups, this compound is amenable to GC-MS analysis, potentially after derivatization (e.g., silylation) to increase its volatility and thermal stability. The technique is crucial for identifying synthesis byproducts, residual starting materials, or degradation products.

A typical analysis would involve injecting the sample onto a capillary column, such as a mid-polarity cyano-based column (e.g., Rxi®-1301Sil MS), which provides good resolution for isomeric glycol ethers. gcms.czrestek.com The temperature program would be optimized to ensure the elution of the compound without thermal degradation.

Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z (mass-to-charge ratio) of 204. However, for primary alcohols, the molecular ion peak is often small or absent. docbrown.infowhitman.eduwhitman.edu Instead, a peak at [M-18]⁺ resulting from the loss of a water molecule is common. whitman.eduwhitman.edu

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for ether and alcohol functionalities include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the hydroxyl group. For a primary alcohol, this results in a prominent peak at m/z 31 ([CH₂OH]⁺). whitman.edu

C-O bond cleavage: Scission of the ether bonds would lead to characteristic fragments.

Loss of alkyl groups: Fragmentation can occur along the butyl and butoxy chains.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass/Charge)Predicted Fragment IonFragmentation Pathway
204[C₁₂H₂₆O₃]⁺Molecular Ion (M⁺) - Likely low intensity
186[C₁₂H₂₄O₂]⁺Loss of H₂O ([M-18]⁺)
147[C₈H₁₇O₂]⁺Cleavage of C-O bond in the ether linkage
131[C₈H₁₉O]⁺Cleavage of C-O bond with hydrogen rearrangement
87[C₄H₇O₂]⁺Cleavage adjacent to the ether oxygen
71[C₄H₇O]⁺Fragment from butoxy group
57[C₄H₉]⁺Butyl cation
31[CH₂OH]⁺Alpha-cleavage characteristic of primary alcohols

This table is predictive and based on common fragmentation patterns of alcohols and ethers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. Since the compound lacks a strong UV chromophore, conventional UV-Vis detectors may offer limited sensitivity. ingenieria-analitica.com Therefore, advanced detection systems are necessary.

Reversed-Phase HPLC (RP-HPLC) would be the method of choice, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, typically with water and acetonitrile (B52724) or methanol, would be employed to separate the target compound from more polar or less polar impurities. nemi.govresearchgate.net

Advanced Detection Systems:

Evaporative Light Scattering Detector (ELSD): This detector is ideal for non-volatile analytes without UV absorbance. ingenieria-analitica.comresearchgate.net The eluent is nebulized and the solvent evaporated, leaving the analyte particles to scatter a light beam. The detector response is proportional to the mass of the analyte.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that offers high sensitivity and a near-uniform response for non-volatile compounds.

Refractive Index (RI) Detector: An RI detector can be used but is generally less sensitive and not compatible with gradient elution, limiting its utility for complex sample analysis. ingenieria-analitica.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, allowing for the definitive identification of impurities and derivatives based on their mass-to-charge ratios. researchgate.net

Table 2: Illustrative HPLC-ELSD Method for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 50 °C
ELSD Evaporator Temp. 70 °C
Gas Flow (Nitrogen) 1.6 SLM

This is a representative method; actual conditions would require optimization.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives or specific forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.org While this compound is a liquid at room temperature, this technique would be applicable to any solid, crystalline derivatives that could be synthesized. For instance, derivatization of the terminal hydroxyl group to form an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate) could yield a crystalline solid suitable for analysis. nih.gov

The process involves growing a high-quality single crystal, which is then mounted and exposed to a focused beam of X-rays. wikipedia.orgnih.gov The crystal diffracts the X-rays into a unique pattern of spots. By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then used to determine the exact positions of each atom in the molecule.

A successful crystallographic analysis of a derivative would provide unambiguous information on:

Molecular Conformation: The precise dihedral angles and bond angles in the solid state.

Bond Lengths: Highly accurate measurements of all chemical bond lengths.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing details about hydrogen bonding (involving the hydroxyl group) and van der Waals interactions that dictate the packing structure. researchgate.net

This information is invaluable for understanding the molecule's structure-property relationships and for computational modeling studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example through enzymatic hydroxylation or by using a chiral building block during synthesis, chiroptical techniques would become essential for its stereochemical characterization.

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org An ECD spectrum provides information about the absolute configuration (R/S designation) of the stereocenters and the conformation of the molecule in solution. mtu.edu

The analysis of a chiral derivative of this compound would involve:

Sample Preparation: Dissolving the purified chiral derivative in a suitable solvent.

Spectral Measurement: Recording the ECD spectrum, typically in the UV region. The spectrum consists of positive or negative bands (Cotton effects) corresponding to electronic transitions.

Structural Correlation: The experimental spectrum would be compared to a spectrum predicted by quantum-mechanical calculations for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry.

Chiroptical spectroscopy is complementary to X-ray crystallography, as it provides structural information about the molecule's preferred conformation in the solution phase, which may differ from its conformation in the solid state.

Theoretical and Computational Studies of 4 4 Butoxybutoxy Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity. wikipedia.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is often employed to predict the ground state properties of organic compounds by approximating the exchange-correlation energy. For a molecule like 4-(4-Butoxybutoxy)butan-1-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can determine its optimized geometry, total electronic energy, and the distribution of electron density. nih.govchemrevlett.com

These calculations can also yield valuable information about the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties for a Molecule Structurally Similar to this compound

PropertyIllustrative ValueSignificance
Total Electronic Energy-X HartreesProvides a measure of the molecule's stability.
HOMO Energy-Y eVIndicates the propensity to donate electrons.
LUMO Energy+Z eVIndicates the propensity to accept electrons.
HOMO-LUMO Gap(Y+Z) eVRelates to chemical reactivity and stability. A larger gap suggests lower reactivity. nih.gov
Dipole Moment~2.0 - 3.0 DebyeQuantifies the overall polarity of the molecule, influencing its intermolecular interactions.

Note: The values in this table are illustrative and based on typical results for similar long-chain ethers and alcohols. Actual values for this compound would require specific calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a more rigorous analysis of the electronic structure compared to DFT, albeit at a higher computational cost. wikipedia.orgrsc.org

For this compound, ab initio calculations could be used to refine the understanding of electron correlation effects on the molecule's energy and properties. rsc.org Comparing results from different levels of theory (e.g., HF vs. MP2) can offer insights into the importance of electron correlation in describing the system accurately. montclair.edu These methods are particularly useful for obtaining highly accurate geometries and energies for different conformers of the molecule. rsc.orgijert.org

Conformational Analysis and Exploration of Energy Minima

The flexibility of thebutoxybutoxy and butanol chains in this compound allows it to adopt numerous conformations. Understanding the relative energies of these conformers is crucial for predicting its physical and chemical behavior.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. Force fields, such as GAFF or OPLS, are employed to describe the interactions between atoms. nih.govrsc.org MM is well-suited for exploring the vast conformational space of flexible molecules like this compound to identify low-energy conformers.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time. researchgate.net An MD simulation of this compound in a simulated environment (e.g., in a solvent or in the gas phase) would reveal its dynamic behavior, including conformational changes and intermolecular interactions. nih.govnih.gov These simulations can provide insights into properties like the radius of gyration and end-to-end distance of the molecule over time. nih.gov

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. For a flexible molecule like this compound, a full PES is complex. However, simplified PES scans can be performed by systematically varying specific dihedral angles (e.g., around the C-O and C-C bonds) and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to conformational change). rsc.org Such studies have been performed on simpler ethers and alkanes to understand their rotational barriers and conformational preferences. rsc.orgsci-hub.box

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods can predict spectroscopic properties, which is a valuable tool for interpreting experimental spectra and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C chemical shifts. nih.govnih.gov The predicted chemical shifts for the protons and carbons in this compound would be expected to show characteristic signals for the butoxy and butanol moieties. For instance, protons on carbons adjacent to the ether oxygen atoms are expected to be shifted downfield to the 3.4-4.5 ppm range. libretexts.orgfiveable.me Similarly, the carbons bonded to oxygen would appear in the 50-80 ppm region of the 13C NMR spectrum. libretexts.org

For Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule. The IR spectrum of an ether is typically characterized by a strong C-O stretching vibration in the 1050-1150 cm-1 region. libretexts.org The presence of the hydroxyl group in this compound would also result in a characteristic broad O-H stretching band around 3200-3600 cm-1.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range/ValueStructural Assignment
1H NMRChemical Shift (δ)~3.4 - 3.6 ppm-CH2-O-
1H NMRChemical Shift (δ)~3.6 - 3.8 ppm-CH2-OH
13C NMRChemical Shift (δ)~60 - 75 ppmC-O
IRWavenumber (cm-1)~3200 - 3600 (broad)O-H stretch
IRWavenumber (cm-1)~1050 - 1150 (strong)C-O stretch

Note: These are illustrative predictions based on known spectroscopic data for similar functional groups. libretexts.orgfiveable.me Precise values would require specific quantum chemical calculations.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

The prediction of 1H and 13C NMR chemical shifts and coupling constants for this compound would typically be performed using quantum mechanical calculations. Density Functional Theory (DFT) is a common method for this purpose, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

The process would involve:

Geometry Optimization: The three-dimensional structure of the most stable conformer(s) of this compound would be determined by finding the minimum energy geometry.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus would be calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would help in the structural elucidation of the molecule. For instance, the protons and carbons in the butoxy and butanol moieties would exhibit characteristic chemical shifts. A hypothetical data table for predicted 1H and 13C NMR chemical shifts is presented below, based on general principles for similar ether alcohols.

Table 1: Hypothetical Predicted NMR Data for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
HO-CH ₂- 3.6 - 3.7 62 - 63
-CH ₂-CH₂-OH 1.5 - 1.7 32 - 33
-O-CH ₂-CH₂- 3.4 - 3.5 70 - 71
-CH ₂-CH₂-O- 1.6 - 1.8 26 - 27
CH₃-CH ₂- 1.3 - 1.5 19 - 20

Note: This data is illustrative and not based on actual published research for this specific molecule.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequencies for this compound can be calculated using methods similar to those for NMR predictions, primarily DFT. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule.

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate theoretical Infrared (IR) and Raman spectra.

These calculations would predict characteristic vibrational modes, such as the O-H stretching of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl chains (around 2850-3000 cm⁻¹), and C-O stretching of the ether and alcohol functionalities (around 1050-1150 cm⁻¹).

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level.

For a hypothetical reaction involving this compound, such as its dehydration or oxidation, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy). For example, the energy barrier for the etherification of the hydroxyl group could be calculated to understand the reaction's feasibility and rate.

Solvation Effects and Intermolecular Interactions of this compound

The behavior of this compound in a solvent can be modeled using computational methods. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.

These studies would reveal how the molecule interacts with its environment, which is crucial for understanding its solubility and reactivity in different media.

Molecular Docking and Interaction Studies with Model Chemical Substrates and Surfaces

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to investigate its interaction with various substrates or surfaces. For example, its binding to the active site of an enzyme or its adsorption onto a solid surface could be simulated.

These simulations would provide insights into the binding affinity and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern the interaction. This information is valuable in applications such as material science and biochemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.